molecular formula C10H10ClNO B2600632 4-(3-Chloropropoxy)benzonitrile CAS No. 111627-46-4

4-(3-Chloropropoxy)benzonitrile

Cat. No. B2600632
CAS RN: 111627-46-4
M. Wt: 195.65
InChI Key: FDDVVDQBDFMXNB-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)benzonitrile is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Physical And Chemical Properties Analysis

4-(3-Chloropropoxy)benzonitrile has a molecular weight of 195.65 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

  • Electrochemical Studies in Aprotic Solutions : Chlorinated hydroxybenzonitriles, similar in structure to 4-(3-Chloropropoxy)benzonitrile, have been identified as efficient proton donors in electrochemical studies in aprotic solutions like dimethylsulfoxide. They enable the reduction of species at more negative potentials than common strong proton donors, contributing significantly to the understanding of electrochemical reactions in non-aqueous solutions (Sokolová et al., 2012).

  • High-Performance Liquid-Chromatographic Assay for Herbicides : Benzonitriles, including derivatives like 4-(3-Chloropropoxy)benzonitrile, have been used in high-performance liquid-chromatographic assays for the detection of chlorophenoxy and benzonitrile herbicides in biological specimens. This aids in the diagnosis of acute poisoning and has significant implications for environmental and health safety (Flanagan & Ruprah, 1989).

  • Corrosion Inhibition in Mild Steel : Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Their molecular structure significantly impacts their efficiency in preventing corrosion, highlighting the potential of benzonitriles in industrial applications to protect metals from acidic corrosion (Chaouiki et al., 2018).

  • Lithium-Ion Battery Research : Specific benzonitrile derivatives have been evaluated as electrolyte additives in lithium-ion batteries, particularly for high-voltage applications. Their presence improves cyclic stability and capacity retention, demonstrating the importance of benzonitrile compounds in advancing battery technology (Huang et al., 2014).

  • Polymer Synthesis and Characterization : The chemical properties of benzonitriles, such as 4-(3-Chloropropoxy)benzonitrile, have been explored in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. This research contributes to material science, particularly in the development of new polymers with specific desired properties (Yu et al., 2009).

  • Dye Sensitized Solar Cells : Benzonitrile-based electrolytes have been shown to improve the long-term stability and efficiency of Dye Sensitized Solar Cells (DSSCs), indicating a pivotal role for benzonitrile compounds in the advancement of solar cell technology (Latini et al., 2014).

Future Directions

4-(3-Chloropropoxy)benzonitrile is currently used for research purposes . Its future applications will depend on the outcomes of ongoing research and development efforts .

properties

IUPAC Name

4-(3-chloropropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDVVDQBDFMXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-cyanophenol, 125.0 g (1.05 mole), bromochloropropane, 189.0 g (1.2 mole) and potassium carbonate, 145.0 g (1.05 mole) was heated overnight at reflux in 750 ml of acetone. The reaction mixture was filtered and stripped to dryness. The resulting residue was dissolved in chloroform and extracted with 5% sodium hydroxide. Removal of chloroform gave an oil which crystallized to a white solid. A 5 g sample was recrystallized from isopropyl ether. This furnished 1.22 g (24.4%) of white solid, m.p. 40°-44° C. which contained a dimer impurity.
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Synthesis routes and methods II

Procedure details

A mixture of 0.47 g (0.004 mol) of 4-hydroxybenzonitrile, 0.63 g (0.004 mol) of 1-bromo-3-chloropropane and 1.95 g (0.006 mol) of caesium carbonate in 10 ml of acetonitrile is heated at reflux for 5 hours.
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